Trisodium citrate dihydrate

Overview

Description

Sodium citrate dihydrate is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air, freely soluble in water, and practically insoluble in alcohol . It has a sour taste similar to citric acid and is commonly used as an alkalinizing agent to neutralize excess acid in the blood and urine .

Scientific Research Applications

Sodium citrate dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, raising the pH. It chelates free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa, thus inhibiting the activation of coagulation factor X and the extrinsic initiation of the coagulation cascade . This mechanism makes it effective as an anticoagulant and alkalinizing agent.

Similar Compounds:

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Trisodium citrate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent or acidity regulator, resisting changes in pH . This property is particularly important in maintaining the pH balance in biological systems. This compound can interact with various enzymes and proteins within the body. For instance, it has been found to enhance the production of a bioactive compound called andrimid, which has significant pharmaceutical potential .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been used to relieve discomfort in urinary-tract infections, such as cystitis, to reduce the acidosis seen in distal renal tubular acidosis, and can also be used as an osmotic laxative . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is through the chelation of free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the dehydration processes of this compound were investigated using thermogravimetry (TG), differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). It was found that the temperature of dehydration of this compound was at 430.99 K .

Metabolic Pathways

This compound is involved in key metabolic pathways. This cycle is essential for the oxidative metabolism of glucose and other simple sugars .

Transport and Distribution

Given its solubility in water , it can be inferred that it is likely to be distributed throughout the body via the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate dihydrate can be synthesized by reacting citric acid with sodium hydroxide or sodium carbonate. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide or sodium carbonate while maintaining the temperature between 20 to 30 degrees Celsius. The pH of the solution is adjusted to a range of 7.5 to 9.0 .

Industrial Production Methods: In industrial settings, sodium citrate dihydrate is produced through a salt-forming reaction followed by solvent-out crystallization. The process involves dissolving a salt-forming agent in water, adding citric acid, and controlling the reaction temperature. The resulting solution is then crystallized by adding a solvent-out agent and controlling the crystallization temperature between 20 to 75 degrees Celsius .

Types of Reactions:

Complexation: Sodium citrate dihydrate forms stable complexes with various metal ions such as manganese, cobalt, nickel, and zinc.

Buffering: It acts as a buffering agent, maintaining the pH of solutions within a specific range.

Neutralization: Sodium citrate dihydrate neutralizes acids, raising the pH of solutions.

Common Reagents and Conditions:

Complexation: Metal salts (e.g., nitrates of manganese, cobalt, nickel, and zinc) in buffer solutions with a pH of 6.

Neutralization: Hydrochloric acid in the stomach or urine.

Major Products Formed:

Complexation: Metal-citrate complexes.

Buffering: Citrate buffer solutions.

Neutralization: Bicarbonate ions and increased pH in blood and urine.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Trisodium citrate dihydrate involves the reaction between citric acid and sodium hydroxide, followed by the addition of more sodium hydroxide to form the trisodium citrate salt. Finally, the product is crystallized to obtain the dihydrate form.", "Starting Materials": [ "Citric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve citric acid in water to form a solution.", "Step 2: Slowly add sodium hydroxide to the solution while stirring until the pH reaches 6.0-6.5.", "Step 3: Continue adding sodium hydroxide until the pH reaches 7.5-8.0.", "Step 4: Heat the solution to 90-95°C for 1-2 hours to promote crystallization.", "Step 5: Filter the solution to remove any impurities.", "Step 6: Allow the solution to cool to room temperature to promote further crystallization.", "Step 7: Filter the solution again to obtain the Trisodium citrate dihydrate product." ] } | |

CAS RN |

6132-04-3 |

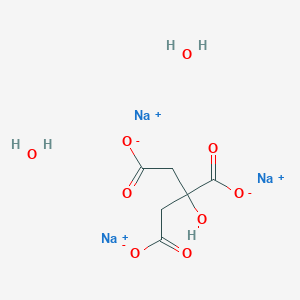

Molecular Formula |

C6H10NaO8 |

Molecular Weight |

233.13 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI Key |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

Other CAS RN |

6132-04-3 |

physical_description |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

Related CAS |

6132-05-4 6858-44-2 |

solubility |

Solubility in water, g/100ml: 77 |

synonyms |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?

A1: this compound acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.

Q2: What are the downstream effects of this compound's chelating action in biological systems?

A2: In biological systems, this compound's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding this compound to the media [, ].

Q3: How does the presence of this compound influence the crystallization of calcium carbonate?

A3: this compound can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.

Q5: Are there any spectroscopic data available that can be used to characterize this compound?

A5: While specific spectroscopic data from the provided papers aren't detailed, this compound can be characterized using various spectroscopic techniques. These include:

Q6: How does the stability of this compound compare to that of sodium bicarbonate in oral rehydration solutions?

A6: this compound offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing this compound.

Q7: Can this compound act as a catalyst in organic synthesis?

A7: Yes, this compound has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].

Q8: What are the advantages of using this compound as a catalyst in this reaction?

A8: this compound offers several advantages as a catalyst in this reaction, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)